molecular formula C17H13N B1224881 Pyren-1-ylmethanamine CAS No. 3786-54-7

Pyren-1-ylmethanamine

Cat. No. B1224881
CAS RN: 3786-54-7
M. Wt: 231.29 g/mol
InChI Key: TZNXEWGKCWPLQI-UHFFFAOYSA-N
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Description

Pyren-1-ylmethanamine, also known as 1-(1-Pyrenyl)methanamine, is a chemical compound with the molecular formula C17H13N . It is commonly used as a fluorescent probe in biochemistry and molecular biology to detect and study nucleic acids, proteins, and other biomolecules . Moreover, it has been used in analytical chemistry for the detection of heavy metals and other pollutants in environmental samples .


Molecular Structure Analysis

The molecular structure of Pyren-1-ylmethanamine consists of a pyrene group attached to a methanamine group . The molecule has an average mass of 231.292 Da and a mono-isotopic mass of 231.104797 Da . The molecule contains a total of 34 bonds, including 21 non-H bonds, 19 multiple bonds, 1 rotatable bond, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, and 1 primary amine .


Physical And Chemical Properties Analysis

Pyren-1-ylmethanamine has a molecular weight of 267.75 and appears as a light brown to brown solid . It is typically stored at 4°C and protected from light .

Scientific Research Applications

Metal Ion Sensing

Pyren-1-ylmethanamine derivatives have been studied for their potential in sensing metal ions. One study detailed the synthesis of new ligands incorporating pyren and thiophene units, exhibiting promising properties for metal ion sensing through fluorescence and MALDI-TOF-MS applications. These compounds showed selective binding and could be explored as chemosensors for ions like Ni(II) and Pd(II) (Pedras et al., 2007).

Antibacterial Properties and Cytotoxicity

Pyren-1-ylmethanamine-based nucleosides have been synthesized and shown to have significant antibacterial and antifungal activities. These compounds were also evaluated for their cytotoxicity, providing insights into their potential therapeutic applications (El-Shamy et al., 2022).

Chemosensory Applications

Specific pyren-1-ylmethanamine derivatives have been developed for the selective detection of metals like Cu(II) and Fe(III). Their colorimetric and UV-vis absorption properties have been utilized to create sensors that can detect these ions with high selectivity and sensitivity (Phapale et al., 2017).

Fluorescence and Electroluminescence

Studies on pyren-1-yl-functionalized radicals have revealed their potential in applications like fluorescence, electroluminescence, and photoconducting. These studies provide a foundation for future developments in optoelectronic devices (Beldjoudi et al., 2018).

Structural and Luminescence Properties

Research on 1-(pyren-1-yl)but-2-yn-1-one has shown interesting pressure-dependent structural and luminescence properties. These findings have implications for the development of materials with piezochromic properties (Makal et al., 2019).

Fluorescent Sensing in Biological Systems

Novel pyrene-based fluorescent probes have been designed for applications like live cell imaging and "turn-on" sensing of metal ions in biological environments. These studies highlight the potential of pyren-1-ylmethanamine derivatives in bio-imaging and as chemosensors (Khan et al., 2018).

Electrochemical Applications

Pyren-1-ylmethanamine derivatives have been utilized in the electrochemical deposition of copper structures, demonstrating their potential in creating nanostructured thin films for applications in nanotechnology (Nişancı, 2020).

Applications in Molecular Biology and Diagnostics

2'-O-(pyren-1-yl)methylribonucleotides, derived from pyren-1-ylmethanamine, have found applications in molecular biology, diagnostics, and materials science, demonstrating their versatility and usefulness in these fields (Hrdlicka & Karmakar, 2017).

properties

IUPAC Name

pyren-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXEWGKCWPLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383192
Record name Pyren-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyren-1-ylmethanamine

CAS RN

3786-54-7
Record name Pyren-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Ding, S Chen, H Xu, Z Wang, X Zhang, TH Ngo… - Langmuir, 2010 - ACS Publications
… Pyren-1-ylmethanamine hydrochloride and 1,1-dimethoxy-N,N-dimethylethanamine were purchased from Aldrich. Other chemicals were analytical-grade reagents and were used as …
Number of citations: 75 pubs.acs.org
D Pál, M Gede, I Móczár, P Baranyai, P Bagi… - Periodica Polytechnica …, 2020 - pp.bme.hu
… 4.6 Pyren-1-ylmethanamine (5) Commercially available pyren-1-ylmethanamine hydrochloride (1.00 g, 3.73 mmol) and NaOH (154 mg, 3.85 mmol) were stirred in EtOH (10 mL) at rt …
Number of citations: 5 pp.bme.hu
G Pereira, EMS Castanheira, P Schellenberg… - Tetrahedron, 2013 - Elsevier
… The Z-isomer of the β-bromo,β-triazolyldehydroalanine (Z-3) reacted with pyren-1-ylmethanamine hydrochloride in the presence of NEt 3 in methanol to afford the (E)-methyl 2-(tert-…
Number of citations: 1 www.sciencedirect.com
D Singh, A Ibrahim, P Kumar, R Gupta - ChemistrySelect, 2022 - Wiley Online Library
… Chemosensors L1 and L2 were synthesized by the condensation of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde with pyren-1-amine and pyren-1-ylmethanamine, …
AN Bartley, SF DePeter, RK Castellano - Dyes and Pigments, 2023 - Elsevier
… To 4 the pyren-1-ylmethanamine could be introduced to yield 5, availing a double-dye conjugate with a clickable alkyne handle. Final target 1abc simply involves introduction of the …
Number of citations: 0 www.sciencedirect.com
AFM EL-Mahdy, SW Kuo - Polymer, 2018 - Elsevier
… et al. also reported the synthesis of a pyrene-functionalized and a non-AIE poly(γ-propargyl-l-glutamate) polypeptide by the ring opening polymerization of pyren-1-ylmethanamine (Py-…
Number of citations: 9 www.sciencedirect.com
SS Bag, S Jana - New Journal of Chemistry, 2017 - pubs.rsc.org
… After 15 min pyren-1-ylmethanamine was added to the reaction mixture and stirred for about half an hour at 0 C. Then the ice bath was removed and the reaction mixture was stirred for …
Number of citations: 7 pubs.rsc.org

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